2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of pyridine, benzothiophene, and pyrimidine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a benzothiophene derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields . Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be performed in aqueous or organic solvents at elevated temperatures, while reduction reactions often require anhydrous conditions and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:
- 2-methyl-3-{[(E)-1-naphthylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of structural elements, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N4OS/c1-11-20-16-15(13-6-2-3-7-14(13)23-16)17(22)21(11)19-10-12-5-4-8-18-9-12/h4-5,8-10H,2-3,6-7H2,1H3/b19-10+ |
InChI Key |
QDKHYRQWQKMOTR-VXLYETTFSA-N |
Isomeric SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CN=CC=C4 |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CN=CC=C4 |
Origin of Product |
United States |
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